Product packaging for Talsaclidine(Cat. No.:CAS No. 147025-53-4)

Talsaclidine

Numéro de catalogue: B017092
Numéro CAS: 147025-53-4
Poids moléculaire: 165.23 g/mol
Clé InChI: XVFJONKUSLSKSW-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Talsaclidine (also known as WAL-2014) is a non-selective muscarinic acetylcholine receptor agonist that acts as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes [ ]. This receptor selectivity underpins its primary research value in investigating cholinergic pathways and developing potential therapeutics for cognitive disorders. Main Applications and Research Value: this compound is primarily used in neuroscience research, particularly in the study of Alzheimer's disease pathophysiology. A key mechanism of its action is the modulation of amyloid precursor protein (APP) processing . As an M1-selective agonist, this compound stimulates the non-amyloidogenic alpha-secretase pathway, concentration-dependently increasing the release of soluble APP (APPs) and decreasing the production of amyloid-beta (Aβ) peptides in vitro and in vivo [ ]. Clinical studies have demonstrated that treatment with this compound significantly lowers the levels of total Aβ in cerebrospinal fluid , confirming its amyloid-lowering potential in humans [ ]. Pharmacological Profile and Experimental Data: While it showed promise in modulating a key Alzheimer's disease biomarker, clinical development was hindered by modest efficacy on cognitive endpoints and an array of dose-limiting peripheral side effects. These side effects, resulting from its activity at other muscarinic receptors, included increased salivation, sweating, lacrimation, urinary frequency, and cardiovascular effects [ ]. This profile makes this compound a valuable tool compound for researchers studying the balance between central M1-mediated benefits and peripheral muscarinic side effects. Chemical Information: • CAS Number: 147025-53-4 [ ] • Molecular Formula: C10H15NO [ ][ ] • Molecular Weight: 165.23 g/mol [ ] • Purity: ≥98% (HPLC) [ ] Disclaimer: This product is provided "For Research Use Only". It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for scientific reference purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B017092 Talsaclidine CAS No. 147025-53-4

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-7-12-10-8-11-5-3-9(10)4-6-11/h1,9-10H,3-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFJONKUSLSKSW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCO[C@H]1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163565
Record name Talsaclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147025-53-4
Record name Talsaclidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147025-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Talsaclidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147025534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talsaclidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12287
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Talsaclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azabicyclo(2.2.2)octane, 3-(2-propynyloxy)-, (R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALSACLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O8VSL798T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Talsaclidine As a Muscarinic Receptor Agonist

In Vitro Receptor Binding Affinity and Selectivity Profiles

Studies have aimed to determine Talsaclidine's binding affinity for different muscarinic receptor subtypes (M1, M2, M3, M4, and M5) to understand its selectivity profile. While some early muscarinic agonists lacked receptor selectivity, leading to dose-limiting side effects, there has been an effort to develop compounds with improved subtype selectivity. mdpi.compsychiatryonline.org this compound has demonstrated a nearly specific interaction with muscarinic receptors, exhibiting only weak binding affinity for alpha1- and nicotinic receptors. ncats.io However, achieving high selectivity for M1 receptors through differential binding has been noted as challenging. mdpi.com

Functional Agonism at Muscarinic Receptor Subtypes

Functional assays provide crucial insights into how this compound activates different muscarinic receptor subtypes. These studies assess the compound's ability to elicit a functional response upon binding to the receptor.

M1 Receptor Full Agonism

This compound has been consistently characterized as a full agonist at the muscarinic M1 receptor subtype. medchemexpress.commdpi.comresearchgate.netnih.gov This means that upon binding to the M1 receptor, this compound is capable of producing the maximal possible functional response that can be mediated by this receptor. The M1 subtype is highly expressed in brain regions associated with learning, cognition, and memory, making its selective activation a target for certain therapeutic strategies. researchgate.netportlandpress.commdpi.com

M2 and M3 Receptor Partial Agonism

In contrast to its activity at the M1 receptor, this compound acts as a partial agonist at the muscarinic M2 and M3 receptor subtypes. medchemexpress.commdpi.comresearchgate.netnih.gov Partial agonists elicit a submaximal response compared to full agonists, even when occupying all available receptors. This differential activity contributes to this compound's functional selectivity. The less pronounced effects at M2 and M3 receptors, compared to the full agonism at M1, are a key aspect of its pharmacological profile. nih.gov

The functional selectivity of this compound for M1 receptors over M2 and M3 has been demonstrated in various pharmacological assays. researchgate.netnih.gov For instance, central cholinergic activation, measured by EEG recordings in rabbits, occurred at a significantly lower dose than that which induced predominantly M3-mediated side effects. nih.gov This suggests a therapeutic window where M1 effects can be achieved with fewer M2 and M3-mediated peripheral effects.

The following table summarizes the functional agonism profile of this compound:

Receptor SubtypeFunctional Activity
M1Full Agonist
M2Partial Agonist
M3Partial Agonist

Cellular Signaling Pathways Modulated by this compound Activation

Muscarinic receptors are G protein-coupled receptors (GPCRs) that modulate various intracellular signaling pathways upon activation. portlandpress.commdpi.com The M1, M3, and M5 subtypes primarily couple to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. portlandpress.com The M2 and M4 subtypes, on the other hand, preferentially couple to the G0/i family of G proteins, resulting in the inhibition of adenylate cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. portlandpress.com

Given this compound's agonist activity, particularly at the M1 receptor, it is expected to modulate the signaling pathways associated with these receptors. Activation of M1 receptors by this compound has been shown to influence intracellular processes. For example, stimulation of M1-mAChR with this compound increased intracellular zinc levels in differentiated SK-SH-SY5Y cells. nih.gov This suggests a link between M1 receptor activation by this compound and the control of intracellular zinc uptake through M1-mAChR mediated signaling pathways. nih.gov Furthermore, M1 receptor activation is known to influence pathways involved in amyloid precursor protein (APP) processing and tau phosphorylation, which are relevant in the context of neurodegenerative diseases. researchgate.netmdpi.com Activation of M1 muscarinic receptors can attenuate tau hyperphosphorylation via glycogen (B147801) synthase kinase-3b (GSK-3b) inhibition, reduce β amyloid peptide levels, and increase ERK activation. mdpi.com this compound has been shown to decrease cerebrospinal fluid levels of amyloid-beta peptides, particularly amyloid-beta 42, in patients. researchgate.netnih.gov

Preclinical Investigation of Talsaclidine S Neuropharmacological Efficacy

Efficacy in Animal Models of Cognitive Impairment

Talsaclidine has been evaluated in animal models designed to mimic aspects of cognitive impairment, including those with experimentally-induced cholinergic hypofunction and aged animals. researchgate.net

Cholinergic neurotransmission plays a vital role in cognitive function, specifically attention and memory encoding. nii.ac.jp Dysfunction in cholinergic neurotransmission has been implicated in cognitive decline in various disorders. nii.ac.jp Selective M1 receptor activation is considered a potential therapeutic strategy for cognitive impairment associated with cholinergic hypofunction. nii.ac.jp this compound has been shown to improve performance in learning and memory tests in animals with experimentally-induced cholinergic hypofunction. researchgate.net

Central cholinergic activation can be measured by EEG recordings in animal models. researchgate.net this compound demonstrated cholinomimetic central activation measured by EEG recordings in rabbits. nih.gov This central activation occurred at a dose approximately 10-fold lower than that which induced predominantly M3-mediated side effects. nih.gov this compound did not cause any abnormal changes in the EEG in clinical studies, but dose-dependent central effects were observed at certain dose levels. nih.gov

Xanomeline (B1663083) is another muscarinic acetylcholine (B1216132) receptor agonist that has been investigated for its effects on cognition. wikipedia.org While xanomeline has shown efficacy in preclinical models of cognitive impairment, comparative studies highlight differences in their profiles. researchgate.net For instance, in a rat novel object recognition task, xanomeline also improved scopolamine-induced cognitive impairments. researchgate.net However, unlike some other compounds, xanomeline had no margin versus cholinergic side effects in rats. researchgate.net this compound's functional pharmacological profile is described as functionally preferential for M1 receptors compared to compounds like sabcomeline, which showed less pronounced functional M1 selectivity in pharmacological assays. nih.gov

Effects on Electroencephalogram (EEG) Recordings as a Measure of Central Cholinergic Activation

Modulation of Alzheimer's Disease Pathological Hallmarks in Preclinical Models

Alzheimer's disease is characterized by pathological hallmarks including the formation of beta-amyloid plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. scienceopen.com M1 muscarinic agonists have been explored for their potential to modulate these hallmarks. nih.gov

The processing of Amyloid Precursor Protein (APP) occurs through two main pathways: the amyloidogenic pathway, which leads to the generation of amyloid-beta (Aβ) peptides, and the non-amyloidogenic pathway, which prevents Aβ formation. nih.govfrontiersin.org The alpha-secretase enzyme cleaves APP within the Aβ sequence, generating soluble APPalpha (sAPPα) and a truncated C-terminal fragment, thereby precluding the formation of Aβ. nih.goveuropeanreview.org Stimulation of the alpha-secretase pathway is considered a potential therapeutic target for Alzheimer's disease. europeanreview.org this compound is a selective muscarinic M1 agonist that has been shown to stimulate the non-amyloidogenic alpha-secretase pathway in model systems. nih.gov Activation of M1 muscarinic receptors with agonists like this compound leads to enhanced secretion of sAPPα via alpha-secretase activation. nih.gov this compound was shown to increase the secretion of the neurotrophic ectodomain of the amyloid precursor protein while simultaneously decreasing the formation of the amyloid β protein in animal studies. researchgate.net Studies have shown that M1 agonists can decrease brain Aβ levels due to a dual complementary effect involving the inhibition of gamma-secretase and activation of alpha-secretase. nih.gov

Summary of this compound's Preclinical Effects

Preclinical Model/MeasureObserved Effect of this compoundCitation
Experimentally-induced cholinergic hypofunctionImprovement in learning and memory performance researchgate.net
Aged animal models (rhesus macaques, DMTS task)Improvement in DMTS accuracy nih.gov
EEG recordings (rabbits)Cholinomimetic central activation at lower doses than those causing M3-mediated side effects nih.gov
APP ProcessingStimulation of non-amyloidogenic alpha-secretase pathway nih.govnih.gov
Aβ FormationDecreased formation of amyloid β protein (in animal studies) researchgate.net
sAPPα SecretionIncreased secretion of the neurotrophic ectodomain of APP (in animal studies) / enhanced secretion via alpha-secretase activation researchgate.netnih.gov

Effects on Amyloid-Beta (Aβ) Peptide Formation and Secretion

Preclinical investigations into this compound, a functionally selective muscarinic M1 receptor agonist, have explored its potential impact on the pathological processes associated with Alzheimer's disease, particularly focusing on amyloid-beta (Aβ) peptide metabolism. Research indicates that this compound can modulate the processing of amyloid precursor protein (APP). researchgate.netnih.govnih.govtandfonline.comnih.gov

Studies have demonstrated that this compound stimulates non-amyloidogenic alpha-secretase processing in vitro. nih.gov This pathway is crucial as it cleaves APP within the Aβ sequence, thereby preventing the generation of amyloidogenic peptides. Furthermore, animal studies have shown that this compound can increase the secretion of the neurotrophic ectodomain of APP. researchgate.netnih.gov Simultaneously, these studies observed a decrease in the formation of the Aβ protein, which is a primary constituent of amyloid plaques, a hallmark neuropathological feature of Alzheimer's disease. researchgate.netnih.gov

Consistent with these preclinical observations, clinical studies in patients with Alzheimer's disease have reported that this compound treatment led to a decrease in cerebrospinal fluid (CSF) levels of total Aβ and specifically Aβ42. researchgate.netnih.govnih.govtandfonline.comnih.govnih.gov For instance, one study noted a significant decrease in CSF Aβ42 levels after treatment with this compound. tandfonline.comnih.gov While clinical data, these biochemical findings in humans support the preclinical evidence suggesting this compound's influence on Aβ metabolism.

The observed effects suggest that this compound's agonistic activity at M1 muscarinic receptors can favorably influence APP processing by promoting the non-amyloidogenic pathway and reducing the production of amyloidogenic Aβ peptides.

Potential Influence on Tau Protein Phosphorylation/Hyperphosphorylation

Beyond its effects on amyloid-beta metabolism, preclinical research has also investigated the potential influence of this compound on tau protein phosphorylation. Tau protein is a microtubule-associated protein that becomes abnormally hyperphosphorylated and aggregates to form neurofibrillary tangles in Alzheimer's disease and other tauopathies. nih.govoaepublish.commdpi.com

M1 muscarinic agonists, including this compound, have been reported to decrease tau hyperphosphorylation in both in vitro and in vivo study settings. nih.govdntb.gov.ua Hyperphosphorylation of tau is a critical event in the pathogenesis of Alzheimer's disease, leading to the dissociation of tau from microtubules, impaired axonal transport, and the formation of neurofibrillary tangles. oaepublish.commdpi.com

Clinical Research and Therapeutic Evaluation of Talsaclidine in Central Nervous System Disorders

Phase I Clinical Studies in Healthy Volunteers

Phase I clinical trials involving talsaclidine in healthy volunteers aimed to assess its initial pharmacological effects and tolerability. These early studies provide foundational data on how the compound interacts with the human body.

Assessment of Central Cholinergic Activation in Humans

Studies in healthy volunteers have explored the central effects of this compound, consistent with its mechanism as a muscarinic agonist. Dose-dependent central effects were observed with various dose levels in phase I trials. nih.gov Preclinical studies had previously demonstrated its ability to enhance central cholinergic activation, as evidenced by EEG changes in animal models.

Tolerability Profile in Early-Phase Trials

Early-phase trials in healthy volunteers assessed the tolerability of this compound. A study involving healthy males aged 50 to 65 investigated the safety, tolerability, and pharmacokinetics of oral doses of this compound. veeva.com While the prompt excludes detailed safety/adverse effect profiles, the assessment of tolerability is a standard component of Phase I studies to determine the range of doses that can be explored in later trials. plos.orgisrctn.com

Phase II Clinical Trials in Alzheimer's Disease Patients

Following initial studies in healthy individuals, this compound progressed to Phase II clinical trials to evaluate its efficacy and further assess its effects in patients diagnosed with Alzheimer's disease.

Evaluation of Cognitive Performance

Phase II clinical trials investigated the impact of this compound on cognitive performance in patients with Alzheimer's disease. However, this compound generally showed modest or poor efficacy in humans. wikipedia.org Some studies indicated that this compound failed to significantly improve cognitive performance in clinical settings. researchgate.net Despite encouraging data regarding its impact on amyloid-beta levels, this compound did not demonstrate improvement in cognitive symptoms when patients were treated for a period of 3 months. researchgate.net

Impact on Cerebrospinal Fluid (CSF) Biomarkers

Research into this compound's effects extended to its impact on cerebrospinal fluid (CSF) biomarkers, which are indicators of pathological processes in the brain, such as those involved in Alzheimer's disease. mayocliniclabs.comnih.govquanterix.com

Studies have investigated the effect of this compound on levels of amyloid-beta (Aβ) in the CSF of Alzheimer's disease patients. Treatment with this compound has been shown to decrease CSF levels of Aβ significantly over time within the treatment group compared to placebo. nih.gov Specifically, treatment with this compound decreased CSF levels of Aβ42. nih.govtandfonline.comgoogle.com One study observed a median decrease of 16% in total Aβ levels within the treatment group and a median decrease of 27% compared to placebo. nih.gov Another study noted that this compound decreased CSF levels of Aβ42 by a median of 19% compared to baseline. nih.govtandfonline.com The mean difference in CSF Aβ42 levels before and after this compound treatment was -46 ± 73 pg/ml, compared to 0 ± 8 pg/ml with placebo. nih.govtandfonline.com These findings suggested this compound as a potential amyloid-lowering therapy in Alzheimer's disease, possibly by stimulating non-amyloidogenic alpha-secretase processing. nih.govtandfonline.com However, it is noted that assessment of amyloid burden by CSF biomarkers in AD patients has some limitations, and cognitive improvement was not consistently observed alongside the reduction in Aβ CSF levels. nih.gov

Table 1: Impact of this compound on CSF Aβ Levels in Alzheimer's Disease Patients

BiomarkerTreatment Group (this compound)Placebo GroupChange from Baseline (Median)Comparison to Placebo (Median Difference)p-valueSource
Total Aβ CSFDecreased significantly over time (n=20)-16% decrease27% decreaseNot specified nih.gov
Aβ42 CSFDecreased (n=34)-19% decrease-< 0.001 nih.govtandfonline.com
Aβ42 CSF---Mean difference: -46 ± 73 pg/ml vs 0 ± 8 pg/ml< 0.05 nih.govtandfonline.com
Aβ40 CSFRemained stable (n=31)Increased (n=6)-Mean difference: -0.170 ± 0.967 ng/ml vs 1.118 ± 1.710 ng/ml< 0.05 nih.govtandfonline.com
Specific Effects on Aβ40 and Aβ42 Concentrations in CSF

Research has explored the effects of this compound on cerebrospinal fluid (CSF) levels of amyloid-beta (Aβ) peptides, specifically Aβ40 and Aβ42, which are implicated in Alzheimer's disease pathology. In a double-blind, placebo-controlled, and randomized clinical study involving patients with Alzheimer's disease, treatment with this compound was found to decrease CSF levels of Aβ42. nih.gov The study measured CSF levels of Aβ40 and Aβ42 using ELISA before and after four weeks of treatment. nih.gov this compound treatment (n=34) resulted in a median decrease of 19% in CSF Aβ42 levels compared to baseline (p < 0.001). nih.gov The mean difference in CSF Aβ42 levels before and after this compound treatment was -46 ± 73 (SD) pg/ml, compared to 0 ± 8 (SD) pg/ml with placebo (n=6) (p < 0.05). nih.gov

Regarding Aβ40, CSF levels remained stable during this compound treatment (n=31), while they increased during placebo treatment (n=6). nih.gov The mean change in CSF Aβ40 levels was -0.170 ± 0.967 ng/ml with this compound and 1.118 ± 1.710 ng/ml with placebo (p < 0.05). nih.gov These findings suggest that this compound treatment reduced Aβ peptides, particularly Aβ42, in patients with Alzheimer's disease. nih.gov This effect is thought to be potentially related to this compound's functional selectivity as a muscarinic M1 agonist that stimulates non-amyloidogenic alpha-secretase processing in vitro. nih.gov

PeptideTreatment GroupNMedian Change from Baseline (%)Mean Difference from Baseline (pg/ml) (SD)p-value (vs. Placebo)
Aβ42This compound34-19-46 ± 73< 0.05
Aβ42Placebo6Not reported0 ± 8-
Aβ40This compound31Not reported-0.170 ± 0.967 (ng/ml)< 0.05
Aβ40Placebo6Not reported1.118 ± 1.710 (ng/ml)-

Note: Aβ40 values were reported in ng/ml in the source, while Aβ42 values were reported in pg/ml. The table reflects the units as presented in the source.

Assessment of Clinical Efficacy Limitations

Despite its effects on Aβ levels, this compound showed only modest or poor efficacy in clinical trials for Alzheimer's disease in humans. wikipedia.org This limited efficacy may be attributed, in part, to dose-limiting side effects. wikipedia.org

Investigation of Therapeutic Potential in Schizophrenia

The potential of modulating the muscarinic cholinergic system for treating schizophrenia has been investigated, with this compound being among the compounds explored. researchgate.netgoogle.com

Rationale for Muscarinic M1 Receptor Modulation in Schizophrenia

The rationale for targeting muscarinic M1 receptors in schizophrenia is based on several lines of evidence suggesting that cholinergic dysfunction plays a role in the disorder. Muscarinic receptors, particularly the M1 and M4 subtypes, are highly expressed in brain regions involved in cognition and are considered important therapeutic targets for cognitive impairment associated with schizophrenia. frontiersin.orgnih.gov Activation of M1 receptors is hypothesized to modulate neural circuits implicated in both the positive and cognitive symptoms of schizophrenia. nih.gov

Specifically, M1 receptor activation on GABAergic interneurons in the prefrontal cortex can facilitate GABA release, which in turn can downregulate glutamate (B1630785) signaling. nih.gov This diminished glutamate release onto the ventral tegmental area (VTA) can lead to decreased VTA activation and reduced dopamine (B1211576) release in the striatum, potentially reducing positive symptoms of psychosis. nih.gov Furthermore, M1 receptor activation can influence the balance of excitatory and inhibitory signaling in neural circuits, which is critical for cognitive function. frontiersin.org Studies have also indicated that a subgroup of individuals with schizophrenia may have a loss of M1 and M4 receptors. medscape.org

Comparative Considerations with Other Muscarinic Agonists (e.g., Xanomeline) in Schizophrenia Research

This compound's investigation in schizophrenia research can be considered alongside other muscarinic agonists like xanomeline (B1663083). Both this compound and xanomeline are muscarinic agonists that have been explored for their potential in treating central nervous system disorders, including schizophrenia. researchgate.netiiab.me Xanomeline, an M1/M4 preferring muscarinic receptor agonist, has demonstrated antipsychotic-like activity in preclinical models and showed efficacy in reducing psychotic symptoms and improving cognition in patients with Alzheimer's disease and schizophrenia in early clinical trials. researchgate.netpsychiatryonline.org

However, a significant limitation for both this compound and xanomeline in their clinical development has been the occurrence of dose-limiting peripheral cholinergic side effects. researchgate.net While xanomeline showed promising results in terms of efficacy for schizophrenia symptoms and cognitive improvements, its clinical development was hindered by these adverse events, such as nausea and vomiting. researchgate.netpsychiatryonline.org Similarly, doses of this compound were also limited by cholinergic side effects, including sweating and salivation. researchgate.net Neither cevimeline (B1668456) nor this compound significantly improved cognitive performance in clinical trials, although cevimeline did show a reduction in CSF Aβ levels. researchgate.net

The challenges faced by earlier orthosteric muscarinic agonists like this compound and xanomeline due to their adverse effect profiles have led to interest in developing novel muscarinic agonists with improved selectivity or alternative mechanisms, such as positive allosteric modulators, to potentially achieve better tolerability and therapeutic outcomes in schizophrenia. researchgate.netnih.gov

Mechanistic Elucidation of Clinical Tolerability and Side Effect Profiles

Cholinergic Adverse Events and Their Receptor Subtype Linkage

Talsaclidine's interaction with various muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes is central to its pharmacological profile and the associated side effects. Muscarinic receptors are G protein-coupled receptors with five known subtypes (M1-M5), widely distributed throughout the body and involved in a plethora of physiological functions. nih.govneurosci.cn this compound is characterized as a non-selective muscarinic agonist, acting as a full agonist at the M1 subtype while exhibiting partial agonism at the M2 and M3 subtypes. wikipedia.orgmedchemexpress.comnih.gov This differential activity across subtypes contributes significantly to the observed clinical tolerability and side effect profile.

Cholinergic adverse events are a common challenge with muscarinic agonists, stemming from the widespread roles of acetylcholine in the peripheral and central nervous systems. openaccessjournals.commdpi.com These effects can include increased salivation, sweating, gastrointestinal disturbances, and cardiovascular changes. researchgate.netwikipedia.orgopenaccessjournals.com The specific manifestation and severity of these side effects are often linked to the activation of particular mAChR subtypes in different tissues.

Contribution of M2 and M3 Receptor Partial Agonism to Peripheral Effects

While this compound was developed with a focus on M1 receptor agonism for central nervous system effects, its activity at peripheral M2 and M3 receptors played a significant role in its side effect profile. researchgate.netmedchemexpress.comnih.gov M2 receptors are primarily located in the heart, where their activation leads to a decrease in heart rate and contractility. nih.govmdpi.com M3 receptors are widely distributed in smooth muscle and exocrine glands, mediating effects such as smooth muscle contraction (e.g., in the gastrointestinal tract and airways) and glandular secretions (e.g., salivation and sweating). nih.govmdpi.com

This compound's partial agonism at M2 and M3 receptors means that it can activate these receptors, although with potentially lower efficacy compared to a full agonist like acetylcholine. wikipedia.orgmedchemexpress.comnih.gov Activation of peripheral M3 receptors is strongly implicated in cholinergic side effects such as increased salivation and sweating, which were reported as dose-limiting with this compound. researchgate.netnih.govneurosci.cn Although gastrointestinal effects mediated predominantly by M3 receptors were not always dose-limiting with this compound, sweating and hypersalivation occurred dose-dependently. nih.gov

Furthermore, the partial agonism at M2 receptors can influence cardiovascular parameters. While some muscarinic agonists have shown limited cardiovascular changes in clinical trials, the complex interplay of receptor activation and compensatory mechanisms is crucial. nih.gov Studies in animals have shown that this compound's M1 receptor activation can lead to sympathetic nervous system activation, potentially counteracting some peripheral effects mediated by M2 and M3 receptors. nih.govdtic.mil This sympathetic activation, indicated by increased plasma catecholamines and renal vascular resistance, is attributed to M1 receptor agonism and the compound's ability to cross the blood-brain barrier. nih.govdtic.mil The functional antagonism of M2- and M3-mediated peripheral actions by concomitant sympathetic activation may explain why some peripheral effects were less pronounced than might be expected from a non-selective agonist. nih.govdtic.mil

The differential functional activity of this compound at muscarinic receptor subtypes is summarized in the table below:

Receptor SubtypeThis compound ActivityPrimary Location(s)Associated Peripheral Effects
M1Full AgonistCNS, Autonomic Ganglia, Exocrine GlandsCentral effects, Sympathetic activation, Glandular secretion
M2Partial AgonistHeart, Presynaptic NeuronsDecreased heart rate/contractility (potential), Modulation of neurotransmitter release
M3Partial AgonistSmooth Muscle, Exocrine GlandsSmooth muscle contraction, Glandular secretion (salivation, sweating)
M4Agonist (less potent)CNSPrimarily central modulation
M5Agonist (less potent)CNSPrimarily central modulation

Note: Activity at M4 and M5 receptors is mentioned in some sources but is generally considered less potent compared to M1 and the partial agonism at M2/M3. medchemexpress.com

Non-Cholinergic System Interactions

Norepinephrine (B1679862) Transporter (NET) Inhibition and Related Systemic Effects

The norepinephrine transporter (NET) is a key protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into presynaptic neurons, thereby terminating noradrenergic signaling. nih.govnih.gov Inhibition of NET leads to increased extracellular concentrations of NE, enhancing adrenergic neurotransmission. nih.govacs.org

Research has indicated that this compound can inhibit substrate transport by NET. pnas.org This inhibition can lead to systemic effects related to increased adrenergic activity. While the primary focus of this compound's development was on its muscarinic activity, the off-target inhibition of NET can contribute to side effects that overlap with or exacerbate those caused by cholinergic stimulation.

Increased adrenergic signaling due to NET inhibition can affect various physiological systems. For instance, elevated NE levels can lead to cardiovascular effects such as increased heart rate and blood pressure. wikipedia.orgnih.govnih.gov These effects were observed with this compound and are consistent with both muscarinic M1 receptor-mediated sympathetic activation and direct NET inhibition. nih.govdtic.milpnas.org

The contribution of NET inhibition to this compound's side effect profile highlights the complexity of drug interactions with multiple neurotransmitter systems. Even if a compound is primarily designed to target one system, off-target activities can significantly impact its tolerability and clinical utility. The severe side effects triggered by this compound, similar to those caused by known NET inhibitors, suggest that NET inhibition likely occurred in vivo and contributed to the dose limitations. pnas.org

The interaction of this compound with NET can be summarized as follows:

TargetThis compound InteractionMechanismPotential Systemic Effects
Norepinephrine TransporterInhibitionBlocks NE reuptake into presynaptic neuronsIncreased heart rate, Increased blood pressure

The interplay between this compound's muscarinic receptor profile (particularly M1 agonism and M2/M3 partial agonism) and its inhibition of the norepinephrine transporter contributes to the observed spectrum of clinical tolerability and dose-limiting side effects. researchgate.netwikipedia.orgnih.govnih.govdtic.milpnas.org

Medicinal Chemistry and Synthetic Aspects Relevant to Talsaclidine

Strategies for Chiral Synthesis of Quinuclidine (B89598) Derivatives

The quinuclidine ring system, present in Talsaclidine, is a bicyclic structure containing a nitrogen atom. The presence of a stereocenter at the 3-position in this compound necessitates chiral synthesis strategies to obtain the desired enantiomer, which is the (R)-isomer. wikipedia.orgresearchgate.net Chiral quinuclidine derivatives are important building blocks in the synthesis of various pharmaceuticals. researchgate.netsci-hub.se

Methods for synthesizing quinuclidine derivatives often start from precursors like quinuclidinone or quinuclidinol. mdpi.com Both chemical and biochemical methods have been explored for the production of chiral quinuclidinols, such as (R)-3-quinuclidinol, which is a useful intermediate for compounds like this compound. researchgate.netnih.gov Enzymatic asymmetric reduction of prochiral carbonyl compounds, like 3-quinuclidinone, using enzymes such as NADPH-dependent 3-quinuclidinone reductase, is a promising method for producing chiral alcohols with high enantioselectivity. researchgate.netnih.gov For instance, the enzyme from Rhodotorula rubra can produce (R)-3-quinuclidinol with high enantiomeric excess. nih.gov

Other approaches to the chiral synthesis of quinuclidine derivatives include asymmetric transfer hydrogenation bohrium.com and iridium-catalyzed intramolecular allylic dearomatization reactions. chinesechemsoc.orgchinesechemsoc.org These methods aim to construct the chiral quinuclidine core with high diastereo- and enantioselectivity. bohrium.comchinesechemsoc.orgchinesechemsoc.org The use of chiral auxiliaries, such as cinchona alkaloids, has also supported the development of asymmetric synthesis routes for quinuclidine derivatives. lew.ro

Exploration of Structural Motifs for Muscarinic Agonist Design

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors that are the target of agonists like this compound. mdpi.comresearchgate.net The design of muscarinic agonists involves identifying structural motifs that can interact effectively with the receptor binding site to elicit a functional response. The orthosteric binding pocket of muscarinic receptors is highly conserved across subtypes. researchgate.netnih.gov

Key structural features typically found in muscarinic agonists include a positively charged nitrogen atom (or a group that can be protonated at physiological pH), a linker region, and a group capable of hydrogen bonding or hydrophobic interactions. The quinuclidine core in this compound provides a rigid framework containing a basic nitrogen atom, which is crucial for binding to the anionic site within the receptor. nih.gov

Structure-Activity Relationship (SAR) studies have been instrumental in understanding how modifications to the quinuclidine scaffold and its substituents affect muscarinic activity. nih.govmdpi.comacs.org For quinuclidine-based agonists, the stereochemistry at the 3-position is particularly important for receptor binding and activity. researchgate.netacs.org The (R)-enantiomer of 3-substituted quinuclidines often shows higher activity at muscarinic receptors compared to the (S)-enantiomer. acs.org

The propargyl ether group at the 3-position of the quinuclidine ring in this compound represents a specific structural motif. The interaction of this group with the muscarinic receptor binding site contributes to the compound's affinity and efficacy. Early efforts in muscarinic agonist design explored bioisosteric replacements for the ester group found in classical agonists like arecoline, leading to the development of quinuclidine and azanorbornane derivatives with improved potency and efficacy. nih.govnih.govmdpi.com

Evolution of Muscarinic Agonist Design Towards Subtype Selectivity

There are five known muscarinic receptor subtypes (M1-M5), which are distributed in different tissues and mediate diverse physiological effects. mdpi.comresearchgate.netnih.gov The lack of subtype selectivity of early muscarinic agonists led to undesirable side effects due to the activation of multiple receptor subtypes. nih.govresearchgate.netresearchgate.net Therefore, a major goal in muscarinic agonist design has been to achieve selectivity for specific subtypes, particularly M1 receptors for potential cognitive enhancement. mdpi.comresearchgate.net

Achieving high subtype selectivity through differential binding at the orthosteric site has been challenging due to the high conservation of this pocket across subtypes. mdpi.comnih.gov However, differences in receptor reserve for various subtypes and their functional responses can contribute to functional selectivity. mdpi.com

This compound is described as a non-selective muscarinic acetylcholine receptor agonist, acting as a full agonist at the M1 subtype and a partial agonist at the M2 and M3 subtypes. wikipedia.orgncats.iomdpi.com This functional selectivity, with preferential activity at M1 receptors, was a key aspect of its investigation for Alzheimer's disease. mdpi.comresearchgate.net While this compound showed preferential neuron-stimulating properties in some studies, achieving significant selectivity through differential binding affinity has proven difficult for compounds targeting the orthosteric site. mdpi.com

The development of subtype-selective muscarinic ligands has also explored targeting allosteric binding sites, which are less conserved than the orthosteric site and can offer alternative avenues for modulating receptor activity and achieving selectivity. nih.govpnas.org However, this compound acts as an orthosteric agonist. The structural features of this compound, particularly the (R)-quinuclidine core and the propargyl ether substituent, contribute to its binding profile and functional activity across the muscarinic receptor subtypes, resulting in the observed M1 preference.

Receptor SubtypeThis compound ActivityNotes
M1Full Agonist wikipedia.orgncats.iomdpi.com
M2Partial Agonist wikipedia.orgncats.iomdpi.com
M3Partial Agonist wikipedia.orgncats.iomdpi.com
M4Not specified/Low activityBased on M1 preference goal
M5Not specified/Low activityBased on M1 preference goal

This table is intended to be interactive, allowing for sorting and filtering if implemented in a dynamic environment.

Drug Drug Interaction Studies and Pharmacokinetic Considerations

In Vitro and In Vivo Drug-Drug Interaction Profiling

Comprehensive drug-drug interaction profiling typically involves both in vitro and in vivo studies to assess how a new drug might affect the metabolism or transport of other drugs, and vice versa. In vitro studies often evaluate the inhibition or induction of drug-metabolizing enzymes, such as cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), and drug transporters. europa.eubioivt.com In vivo studies in animals can provide initial insights, but human studies are generally necessary for accurate prediction of interactions due to species differences. europa.eu

While detailed in vitro and in vivo drug-drug interaction profiling data specifically for talsaclidine regarding its effects on other drugs or the effects of other drugs on this compound were not extensively available in the search results, the pharmacokinetic data provides some indirect insights into potential interaction mechanisms. The primary route of elimination can suggest the likelihood of interactions with inhibitors or inducers of the enzymes or transporters involved in that pathway.

This compound's Potential to Affect Other Pharmacological Targets and Their Clinical Relevance

This compound is characterized as a muscarinic acetylcholine (B1216132) receptor agonist. It acts as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes. wikipedia.orgnih.govmdpi.com This functional selectivity for the M1 receptor was a key aspect of its development, as M1 receptors are implicated in cognitive functions, while M2 and M3 receptors are associated with peripheral cholinergic side effects. nih.govresearchgate.netresearchgate.net

While this compound was designed to target muscarinic receptors, its partial agonist activity at M2 and M3 receptors could lead to effects on physiological processes mediated by these subtypes. M2 receptors are found in the heart and are involved in regulating heart rate, while M3 receptors are present in smooth muscle and glands, mediating effects such as salivation, gastrointestinal motility, and sweating. nih.govresearchgate.net The clinical relevance of these effects lies in the potential for dose-limiting cholinergic side effects observed in clinical trials, including increased heart rate, increased salivation, and gastrointestinal issues, which are likely attributable to the activation of peripheral M2 and M3 receptors. wikipedia.orgnih.govresearchgate.net

Beyond its primary muscarinic targets, research has explored this compound's potential to influence other pathways relevant to Alzheimer's disease pathology. Studies have shown that this compound can increase the secretion of the soluble amyloid precursor protein ectodomain (APPs) and decrease the formation of amyloid-beta (Aβ) protein in in vitro human cell lines and rat brain slices. nih.gov This suggests a potential to modulate amyloid precursor protein processing, which is a key feature of Alzheimer's disease. nih.govmdpi.comjneurosci.org While this is not a direct drug-drug interaction in the classical sense, it represents an interaction with a relevant biological target that could have clinical implications for disease modification.

Pharmacokinetic Properties and Central Nervous System Exposure

Pharmacokinetic studies in various animal species (mouse, rat, rabbit, monkey) and limited human data provide insights into this compound's absorption, distribution, metabolism, and excretion (ADME). tandfonline.comnih.govtandfonline.com

Absorption: While specific details on absorption rate were not consistently provided across all sources, one study indicated rapid absorption in healthy subjects for a different compound, ACD856, which was discussed in the context of CNS penetration. jpreventionalzheimer.com For this compound, studies in animals included both intravenous and oral administration, suggesting oral absorption was evaluated. tandfonline.comnih.govtandfonline.com The bioavailability in humans is reported as 70%. wikipedia.org

Distribution: this compound demonstrates extensive distribution into tissues, with an apparent volume of distribution at steady-state (Vss) comparable across different animal species (2-5 L/kg). tandfonline.comnih.gov Plasma protein binding is low, reported as ≤ 7% in all species studied, including humans. wikipedia.orgtandfonline.comnih.gov Low protein binding generally suggests that a larger fraction of the drug is available to distribute into tissues, including the central nervous system.

Metabolism: Information on the specific metabolic pathways of this compound was limited in the provided search results. However, studies using radiolabeled this compound ([¹⁴C]-talsaclidine) in animals measured total radioactivity, representing both the parent drug and radioactive metabolites. tandfonline.com Previous data in humans indicated that the drug was mainly excreted into the urine as the unchanged parent drug. tandfonline.comnih.govtandfonline.com This suggests that metabolism may not be the primary route of elimination for this compound, or that active metabolites are not significant contributors to the measured radioactivity in urine.

Excretion: Urinary excretion is the dominant route of elimination for this compound, accounting for ≥ 86% of the administered radioactivity in animal studies. tandfonline.comnih.gov In humans, the parent drug was also mainly excreted in urine. tandfonline.comnih.govtandfonline.com Renal filtration appears to be a significant factor in this compound's clearance. tandfonline.comnih.gov

Central Nervous System (CNS) Exposure: Achieving adequate exposure in the central nervous system is critical for drugs targeting neurological disorders like Alzheimer's disease. While direct quantitative data on this compound's concentration in the CNS (e.g., in brain tissue or cerebrospinal fluid) was not extensively detailed for this compound itself in the provided snippets, the fact that it was investigated for Alzheimer's disease and shown to have central effects in animal models (e.g., central cholinergic activation measured by EEG) indicates that it does cross the blood-brain barrier and achieve CNS exposure. nih.govresearchgate.net Studies on other CNS-targeted compounds, like ACD856, highlight that CSF concentration can be an indicator of CNS exposure, although the correlation with brain extracellular fluid concentration can be context-specific. jpreventionalzheimer.comd-nb.info The observed central pharmacological effects of this compound in animals further support its ability to reach the CNS. nih.govresearchgate.net

Pharmacokinetic Parameters in Animal Species:

SpeciesApparent Volume of Distribution at Steady-State (Vss) (L/kg)Total Plasma Clearance (Cl) (mL/min/kg)Urinary Excretion (% of administered radioactivity)
Mouse2-5128≥ 86
Rat2-573.9≥ 86
Rabbit2-5Not specified in snippets≥ 86
Monkey2-510.6≥ 86
HumanNot specified in snippetsNot specified in snippetsMainly unchanged parent drug in urine

Future Directions in Muscarinic Agonist Research and Therapeutic Development

Strategies for Mitigating Cholinergic Side Effects of Muscarinic Agonists

The significant cholinergic side effects associated with earlier muscarinic agonists, including Talsaclidine, underscored the critical need for strategies to improve tolerability. psychiatryonline.orgnih.govwikipedia.orgnih.gov While this compound showed some functional selectivity, leading to dose-limiting sweating and hypersalivation rather than the prominent gastrointestinal issues seen with less selective agents, side effects still hampered its clinical utility. researchgate.netnih.gov

Current strategies for mitigating cholinergic side effects focus on two main areas: improving receptor subtype selectivity and employing combination therapies. psychiatryonline.orgnih.govwikipedia.orgnih.gov

As discussed in Section 8.1, developing agonists or modulators with higher selectivity for M1 receptors (and potentially M4 receptors, which are also implicated in central effects) is a primary approach to reduce off-target activation of peripheral M2 and M3 receptors. psychiatryonline.orgnih.govnih.gov By preferentially activating central M1 receptors, the aim is to achieve therapeutic effects without significantly stimulating muscarinic receptors in tissues like the gastrointestinal tract, heart, and exocrine glands. psychiatrictimes.comwikipedia.orgnih.gov

Another promising strategy involves the coadministration of a muscarinic agonist with a peripherally restricted muscarinic antagonist. psychiatryonline.orgpsychiatrictimes.comnih.govportlandpress.compatsnap.com This approach allows the agonist to reach and activate central muscarinic receptors while the antagonist blocks the effects of the agonist at peripheral muscarinic receptors. A notable example of this strategy is the combination of xanomeline (B1663083) (an M1/M4-preferring agonist) with trospium (B1681596) (a peripherally restricted pan-muscarinic antagonist). psychiatryonline.orgpsychiatrictimes.comnih.govportlandpress.compatsnap.com This combination has shown reduced peripheral cholinergic side effects compared to xanomeline alone and has demonstrated promising results in clinical trials for schizophrenia. psychiatryonline.orgpsychiatrictimes.comnih.govportlandpress.compatsnap.comnih.gov This success provides a compelling precedent for applying similar combination therapy approaches to other muscarinic agonists, including exploring potential combinations involving agents with profiles similar to this compound, to improve their tolerability and expand their therapeutic potential.

Repurposing or Combination Therapy Approaches for this compound or Similar Agents

While this compound did not succeed as a monotherapy for cognitive improvement in Alzheimer's disease, its pharmacological profile and the data gathered from its development could inform repurposing or combination therapy strategies. researchgate.netnih.gov this compound was shown to decrease cerebrospinal fluid levels of amyloid-beta (Aβ) in Alzheimer's patients, suggesting a potential disease-modifying effect by stimulating alpha-secretase processing. researchgate.nettouchneurology.comnih.govtouchneurology.comnih.gov This finding, although not translating to significant cognitive improvement in the monotherapy trial, raises the possibility of exploring this compound or similar M1 agonists in combination with other agents targeting different aspects of neurodegenerative pathology.

Combination therapy is increasingly recognized as a potential strategy for complex diseases like Alzheimer's, where multiple pathological pathways are involved. jpreventionalzheimer.comnih.gov Repurposing existing or previously investigated drugs, like this compound, for use in combination therapies offers advantages, including existing preclinical and clinical data that can potentially accelerate development. jpreventionalzheimer.comsynapse.org

Given this compound's observed effect on Aβ processing, a combination therapy approach could involve pairing an M1 agonist with agents that target tau pathology, neuroinflammation, or synaptic dysfunction. nih.govpnas.orgnih.govpnas.orgbiorxiv.org The aim would be to achieve a synergistic effect that addresses multiple facets of the disease simultaneously.

Furthermore, the concept of combining a muscarinic agonist with a peripherally restricted antagonist to mitigate side effects, as demonstrated with xanomeline and trospium, could potentially be applied to this compound or other M1 agonists that faced tolerability issues as monotherapies. psychiatryonline.orgpsychiatrictimes.comnih.govportlandpress.compatsnap.com This could involve evaluating combinations of this compound or similar M1-preferring agonists with suitable peripherally restricted antagonists to improve their safety profile and enable higher, potentially more efficacious, central exposure.

While this compound's initial development focused on symptomatic treatment of cognitive deficits, its observed impact on Aβ suggests that future research could explore its potential, perhaps in a modified form or in combination, for disease modification or for treating conditions where modulation of Aβ processing or other M1-mediated pathways is therapeutically relevant. researchgate.netnih.govnih.gov

Emerging Research on M1 Receptor Modulators for Neurodegenerative and Neuropsychiatric Conditions

Emerging research continues to explore the therapeutic potential of M1 receptor modulators for a range of neurodegenerative and neuropsychiatric conditions beyond Alzheimer's disease, including schizophrenia, dementia with Lewy bodies, and Parkinson's disease. researchgate.netpsychiatryonline.orgnih.govnih.govnih.govnih.govdovepress.commdpi.compatsnap.compnas.orgmdpi.combiorxiv.orgresearchgate.netcambridge.orgresearchgate.net The rationale for targeting M1 receptors in these conditions stems from their critical role in cognitive function, synaptic plasticity, and the modulation of neural circuits implicated in these disorders. psychiatryonline.orgnih.govdovepress.commdpi.comresearchgate.net

Studies indicate that M1 receptor activation can enhance synaptic plasticity, increase neuronal excitability, and facilitate learning and memory, making M1 modulators attractive targets for addressing cognitive deficits common in many of these conditions. psychiatryonline.orgnih.govmdpi.comresearchgate.net Furthermore, M1 receptors are involved in regulating neurotransmitter systems, including dopamine (B1211576), which is relevant to conditions like schizophrenia and Parkinson's disease. psychiatryonline.orgdovepress.commdpi.com

Research is exploring both orthosteric agonists and positive allosteric modulators of the M1 receptor for these indications. psychiatryonline.orgnih.govnih.govdovepress.compatsnap.commdpi.com The development of M1-selective PAMs is particularly active, as these compounds may offer a better safety profile and more physiological modulation compared to full orthosteric agonists. nih.govmdpi.com Preclinical studies with novel M1 PAMs have shown promising results in models of cognitive impairment and other symptoms relevant to neurodegenerative and neuropsychiatric disorders. nih.govnih.govmdpi.compatsnap.commdpi.com

The experience with earlier agonists like this compound, which showed some central effects but were limited by side effects and insufficient clinical efficacy for Alzheimer's, has informed the design and selection of newer M1-targeted compounds. researchgate.netnih.gov The focus is on developing agents with improved pharmacokinetic and pharmacodynamic properties, including better brain penetration and reduced off-target activity.

The potential for M1 receptor modulators to exert disease-modifying effects is also an area of ongoing investigation. researchgate.netnih.govnih.govpnas.orgpnas.orgbiorxiv.org As seen with this compound's effect on Aβ, activating M1 receptors may influence pathological processes underlying neurodegenerative diseases. researchgate.netnih.govtouchneurology.comnih.gov Future research aims to further elucidate these mechanisms and develop M1 modulators that can not only provide symptomatic relief but also potentially slow disease progression. pnas.orgpnas.orgbiorxiv.org

The development pipeline for M1 receptor modulators includes several compounds in various stages of preclinical and clinical testing for conditions such as Alzheimer's disease and schizophrenia, reflecting the continued interest in this target as a potential therapeutic avenue. psychiatryonline.orgnih.govnih.govnih.govpatsnap.commdpi.comresearchgate.net

Q & A

Q. What are the key pharmacological characteristics of talsaclidine that make it a candidate for studying muscarinic receptor-mediated APP processing in Alzheimer's disease models?

this compound is a muscarinic acetylcholine receptor (mAChR) agonist with preferential M1 receptor activation (full agonist) and partial agonism at M2/M3 subtypes . Its ability to enhance α-secretase cleavage of amyloid precursor protein (APP), thereby reducing amyloid-β (Aβ) formation, positions it as a therapeutic candidate for Alzheimer’s disease . Methodologically, researchers should validate receptor specificity using competitive binding assays (e.g., radioligand displacement) and measure downstream APP processing via Western blotting for soluble APPα (sAPPα) .

Q. How should researchers design in vitro experiments to evaluate this compound’s selectivity for M1 receptors over other mAChR subtypes?

A robust experimental design involves:

  • Cell lines : Use transfected cell lines expressing individual mAChR subtypes (M1-M5) to isolate receptor-specific effects.
  • Dose-response curves : Compare EC₅₀ values across subtypes to quantify selectivity .
  • Antagonist controls : Co-administer subtype-specific antagonists (e.g., pirenzepine for M1) to confirm receptor mediation .
  • Data normalization : Express results as a percentage of maximal agonist response (e.g., carbachol) to account for partial agonism at M2/M3 .

Q. What experimental models are most appropriate for investigating this compound’s impact on cognitive function in preclinical studies?

  • Transgenic mice : APP/PS1 models to assess Aβ modulation .
  • Behavioral assays : Morris water maze for spatial memory, paired with electrophysiological recordings (e.g., long-term potentiation in hippocampal slices) .
  • Control groups : Include muscarinic antagonists (e.g., atropine) to isolate this compound-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s receptor subtype selectivity across different studies?

Contradictions may arise from variations in experimental systems (e.g., cell type, receptor density) or assay conditions (e.g., calcium vs. cAMP signaling). To address this:

  • Standardize assays : Use identical cell lines and signaling readouts (e.g., FLIPR for calcium flux) .
  • Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to account for heterogeneity .
  • Structural insights : Compare this compound’s binding mode using molecular docking simulations with M1 vs. M2/M3 receptor structures .

Q. What methodologies are recommended for analyzing this compound’s cross-talk between M1 receptors and other signaling pathways (e.g., PKC, PLA2)?

  • Pathway inhibition : Use selective inhibitors (e.g., GF109203X for PKC, AACOCF3 for PLA2) to block downstream targets and quantify changes in APP processing .
  • Proteomic profiling : Perform phosphoproteomics to map kinase activation patterns post-talsaclidine treatment.
  • Co-immunoprecipitation : Validate physical interactions between M1 receptors and signaling adapters (e.g., β-arrestin) .

Q. How can computational modeling enhance the interpretation of this compound’s dose-dependent effects on APP processing?

  • Pharmacokinetic/pharmacodynamic (PK/PD) models : Integrate brain penetration data (e.g., CSF/plasma ratios) to predict effective in vivo concentrations .
  • Systems biology : Construct Boolean networks to simulate this compound’s impact on APP cleavage pathways under varying receptor occupancy scenarios .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for ensuring reproducibility in this compound studies involving APP processing?

  • Power analysis : Predefine sample sizes to detect ≥30% changes in sAPPα/Aβ ratios .
  • Blinded analysis : Use automated image analysis (e.g., ImageJ) for Western blot quantification to reduce bias .
  • Open data : Share raw datasets (e.g., ELISA readings, electrophysiology traces) in repositories like Zenodo, adhering to FAIR principles .

Q. How should researchers address variability in this compound’s efficacy across different Alzheimer’s disease models?

  • Stratified analysis : Group data by model type (e.g., transgenic vs. Aβ-injected) and apply ANOVA to identify model-specific effects .
  • Correlation studies : Test associations between this compound’s efficacy and baseline Aβ levels or receptor density .

Tables for Key Experimental Parameters

Parameter Recommended Method References
Receptor selectivityRadioligand binding (³H-NMS displacement)
APP cleavage quantificationELISA for sAPPα and Aβ40/42
Cognitive outcomesMorris water maze (escape latency)
Pathway activationWestern blot for phosphorylated PKC/PLA2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talsaclidine
Reactant of Route 2
Reactant of Route 2
Talsaclidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.